Cas no 2679938-05-5 ((2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid)

(2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28273410
- 2679938-05-5
- (2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
- (2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid
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- Inchi: 1S/C9H14N2O4/c1-2-3-15-9(14)11-5-6(10)4-7(11)8(12)13/h2,6-7H,1,3-5,10H2,(H,12,13)/t6-,7+/m0/s1
- InChI Key: LXOSXIJGLUOVKW-NKWVEPMBSA-N
- SMILES: O(CC=C)C(N1C[C@H](C[C@@H]1C(=O)O)N)=O
Computed Properties
- Exact Mass: 214.09535693g/mol
- Monoisotopic Mass: 214.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.9Ų
- XLogP3: -2.6
(2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273410-10.0g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-28273410-0.5g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28273410-1.0g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-28273410-5.0g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-28273410-1g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 1g |
$699.0 | 2023-09-09 | ||
Enamine | EN300-28273410-5g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 5g |
$2028.0 | 2023-09-09 | ||
Enamine | EN300-28273410-0.05g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-28273410-2.5g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-28273410-0.25g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-28273410-0.1g |
(2R,4S)-4-amino-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679938-05-5 | 95.0% | 0.1g |
$615.0 | 2025-03-19 |
(2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on (2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid
Comprehensive Overview of (2R,4S)-4-Amino-1-(Prop-2-en-1-yloxy)Carbonylpyrrolidine-2-Carboxylic Acid (CAS No. 2679938-05-5)
The compound (2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid, identified by the CAS registry number 2679938-05-5, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of amino acids, specifically featuring a pyrrolidine ring with stereochemically defined centers at positions 2 and 4. The presence of an amino group and a carboxylic acid group makes it a zwitterionic compound under physiological conditions, which is a common feature among amino acids.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds. The specific stereochemical configuration of this molecule, namely the (2R,4S) configuration, plays a crucial role in its interactions with biological systems. This configuration ensures that the molecule can effectively bind to its target receptors or enzymes, making it a promising candidate for drug development.
The structural uniqueness of this compound lies in its side chain, which includes a propenyl group attached via an oxygen atom to the pyrrolidine ring. This propenyl group introduces additional electronic and steric effects, which can influence the molecule's solubility, stability, and reactivity. The conjugation between the double bond in the propenyl group and the oxygen atom may also contribute to its electronic properties, potentially enhancing its ability to participate in various chemical reactions.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the pyrrolidine ring followed by selective functionalization at positions 1 and 4. Recent advancements in asymmetric catalysis have enabled the efficient construction of chiral centers with high enantiomeric excess, ensuring that the (2R,4S) configuration is maintained during synthesis.
The application of this compound spans across multiple disciplines. In pharmacology, it has been studied as a potential lead compound for developing drugs targeting various diseases. For instance, its ability to modulate enzyme activity or receptor binding makes it a valuable tool in drug discovery programs. Additionally, this compound has shown promise in materials science due to its unique structural features and chiral properties.
Recent research has also explored the use of this compound in bioconjugation chemistry. Its functional groups allow for easy modification with other biomolecules such as peptides or nucleic acids, opening up possibilities for creating advanced therapeutic agents or diagnostic tools. Furthermore, its stereochemical integrity ensures that these modifications retain their biological activity.
In conclusion, (2R,4S)-4-amino-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid (CAS No. 2679938-05-5) is a versatile compound with significant potential in various scientific domains. Its unique structure and stereochemical properties make it an attractive candidate for both academic research and industrial applications.
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